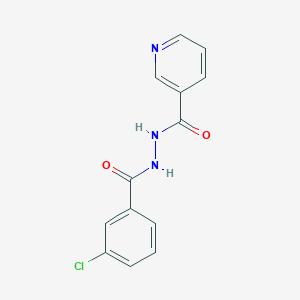

![molecular formula C18H22N2O3S2 B5526055 4-[(4-benzyl-1-piperidinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5526055.png)

4-[(4-benzyl-1-piperidinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-benzyl-1-piperidinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as BZT or WIN 35,065-2 and is a member of the phenyltropane family of drugs. BZT has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Scientific Research Applications

Hypoglycemic Applications

4-[(4-benzyl-1-piperidinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide and its derivatives have been explored for their potential in treating hypoglycemia. Studies have delved into the structure-activity relationships of hypoglycemic benzoic acid derivatives, highlighting the significant role of specific substitutions in enhancing activity and duration of action in rat models. These compounds, including repaglinide, have been recognized for their therapeutic potential in managing type 2 diabetes, with some obtaining FDA and EMEA approval (Grell et al., 1998).

Anti-acetylcholinesterase Activity

Research has also been conducted on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, investigating their anti-acetylcholinesterase (anti-AChE) activity. Modifications, such as the introduction of bulky moieties and substituting the benzamide, have been shown to significantly increase activity. These compounds, particularly those like compound 21, demonstrate potent inhibitory effects on acetylcholinesterase, with potential applications as antidementia agents (Sugimoto et al., 1990).

Antimicrobial Activity

Derivatives of this compound have shown promising results in antimicrobial applications. Studies have been conducted on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, revealing their efficacy against bacterial and fungal pathogens affecting tomato plants. The nature of substitutions on the benzhydryl ring and sulfonamide ring influences antibacterial activity, with some compounds demonstrating significant potency compared to standard drugs (Vinaya et al., 2009).

Role in Medicinal Chemistry

The combination of sulfonyl hydrazone scaffold and piperidine rings plays a crucial role in medicinal chemistry. Research focusing on synthesizing novel series of sulfonyl hydrazone having piperidine derivatives has been conducted. These compounds have been evaluated for their antioxidant capacity and anticholinesterase activity, showing promising results in various assays and highlighting the importance of electronic and structural characteristics in their activity (Karaman et al., 2016).

Na+/H+ Antiporter Inhibitors

Benzoylguanidines derived from this compound have been investigated as Na+/H+ exchanger inhibitors. These compounds are beneficial for preserving cellular integrity and functional performance during cardiac ischemia and reperfusion. Their potential as adjunctive therapy in treating acute myocardial infarction has been explored, with specific substitutions enhancing inhibitory effects on the Na+/H+ exchanger (Baumgarth et al., 1997).

Neurological and Gastrointestinal Applications

The compounds have also been studied for their effects on neurological and gastrointestinal systems. For instance, benzamide derivatives with modifications on the piperidine ring have been synthesized, showing potential as serotonin 4 receptor agonists with implications for gastrointestinal motility (Sonda et al., 2004).

properties

IUPAC Name |

4-(4-benzylpiperidin-1-yl)sulfonyl-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-19-18(21)17-12-16(13-24-17)25(22,23)20-9-7-15(8-10-20)11-14-5-3-2-4-6-14/h2-6,12-13,15H,7-11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGRDXMCXKPHFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CS1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![acetone O-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B5525974.png)

![2-(2-hydroxyethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5526001.png)

![4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5526005.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5526015.png)

![(4aR*,7aS*)-1-ethyl-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5526037.png)

![N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5526044.png)

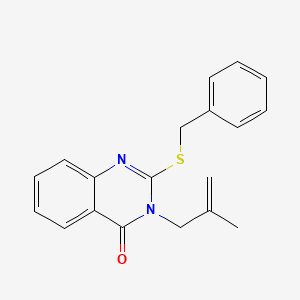

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5526051.png)

![2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5526057.png)

![3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5526059.png)

![5-[4-(methylthio)benzylidene]-3-{[4-(methylthio)benzylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5526062.png)

![2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5526068.png)